2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))-
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Overview
Description
2-Oxa-6,9,15-triazahexadecan-16-oic acid, 13-hydroxy-8-(1-methylethyl)-7,10-dioxo-14-(phenylmethyl)-11-((2,3,4-trimethoxyphenyl)methyl)-,1,1-dimethylethyl ester, (8S-(8R*,11S*,13R*,14R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents. Common synthetic routes may include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final modifications to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.
Properties
CAS No. |
178047-86-4 |
---|---|
Molecular Formula |
C36H55N3O9 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate |
InChI |
InChI=1S/C36H55N3O9/c1-23(2)30(34(42)37-18-13-19-44-6)39-33(41)26(21-25-16-17-29(45-7)32(47-9)31(25)46-8)22-28(40)27(20-24-14-11-10-12-15-24)38-35(43)48-36(3,4)5/h10-12,14-17,23,26-28,30,40H,13,18-22H2,1-9H3,(H,37,42)(H,38,43)(H,39,41)/t26-,27+,28+,30+/m1/s1 |
InChI Key |
DWOMOTUAJLXZBO-KGVZJERPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCCOC)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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